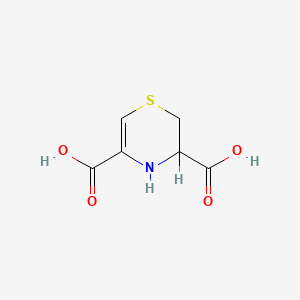

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

概要

説明

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid belongs to a class of compounds that exhibit a wide range of biological activities. The interest in these compounds stems from their diverse chemical reactions and potential applications in various fields of chemistry and biology.

Synthesis Analysis

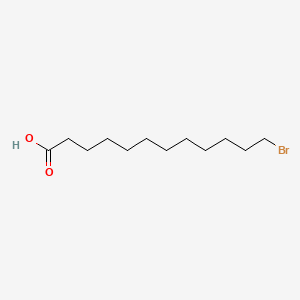

The synthesis of 3,4-dihydro-2H-1,4-thiazine derivatives has been explored through various methods. For instance, the synthesis of 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids involves the condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate, followed by hydrolysis (Cizej & Urleb, 1996). Another method reported the synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, showcasing a different approach to synthesizing related compounds (Kogami & Okawa, 1987).

Molecular Structure Analysis

The molecular structure of these compounds has been studied extensively. For example, (3R,5R)-Tetrabydro-2H-1,4-thiazine-3,5-dicarboxylic acid monobydrate was analyzed to show a puckered chair conformation in the crystal structure, providing insights into the stereochemistry of such molecules (Portalone et al., 1993).

Chemical Reactions and Properties

The chemical reactions of 3,4-dihydro-2H-1,4-thiazine derivatives often involve transformations that are crucial for creating pharmacologically relevant molecules. A study highlights the synthesis of 3,4-dihydro-2H-1,4-thiazine-6-carboxylates by reacting 2-mercaptoethylamine with 2,3-dibromoacrylic esters, showcasing the versatility of these compounds in synthetic chemistry (Alexander et al., 1974).

科学的研究の応用

Synthesis and Derivatization

- 3,4-Dihydro-2H-1,4-thiazine derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, 3,4-dihydro-2H-1,4-thiazine-6-carboxylates were synthesized from 2-mercaptoethylamine and 2,3-dibromoacrylic esters, proving valuable in preparing cephalosporin analogs (Alexander et al., 1974). Additionally, a novel synthesis method for 3,4-dihydro-2H-1,4-thiazines using α-enolic dithioesters and 1,3,5-triazinanes via a formal (3 + 3) annulation reaction under thermal conditions was developed, showcasing an innovative, catalyst-free and additive-free approach (Cheng et al., 2020).

Structural Studies

- The structural properties of 3,4-dihydro-2H-1,4-thiazine derivatives have been investigated. For example, (3R,5R)-Tetrahydro-2H-1,4-thiazine-3,5-dicarboxylic acid monohydrate was studied, revealing its zwitterionic form in the crystal and a puckered chair conformation of its six-membered ring (Portalone et al., 1993).

Potential Pharmacological Applications

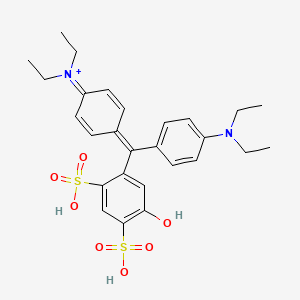

- The potential pharmacological applications of 3,4-dihydro-2H-1,4-thiazine derivatives have been explored. For instance, a series of substituted 3,4-dihydro-2H-1,4-thiazines showed inhibition of 5-lipoxygenase from rat leukocytes, with submicromolar IC50 values. This suggests their potential as pharmacological agents in modulating inflammatory responses (Weintraub et al., 1989).

Biomedical Research

- In biomedical research, 2H-1,4-Thiazine-5,6-dihydro-3-carboxylic acid (aminoethylcysteine ketimine) was detected in bovine brain extracts, indicating its presence in the central nervous system and raising questions about its physiological role (Nardini et al., 1990).

Safety And Hazards

将来の方向性

The future directions for research on 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of more efficient synthesis methods and the investigation of its reactivity with other chemical species could be areas of interest .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFNRZOFABOFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006764 | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

CAS RN |

86360-62-5 | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

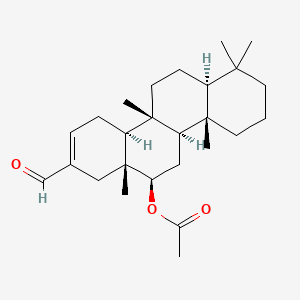

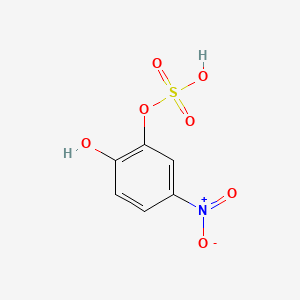

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)